2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide
Description
Evolution of Benzamide Scaffolds
Benzamide derivatives have been pivotal in medicinal chemistry since the mid-20th century, initially explored for their structural simplicity and synthetic accessibility. Early studies focused on their role as enzyme inhibitors, particularly in targeting acetyltransferases and proteases. The benzamide core’s planar aromatic structure facilitates π-π stacking interactions with hydrophobic protein pockets, while its amide group engages in hydrogen bonding with catalytic residues. For example, sigma-1 receptor ligands derived from benzamides, such as those reported in 2017, demonstrated nanomolar affinity by modulating neurotransmitter release and cellular calcium signaling. These findings underscored benzamides’ versatility in central nervous system (CNS) drug development.
A notable advancement emerged with the discovery of benzamide-based sirtuin-2 (SIRT2) inhibitors, which showed promise in neurodegenerative disease models. By substituting the benzamide scaffold with sulfonamide groups, researchers achieved selective inhibition of SIRT2’s deacetylase activity, thereby regulating α-tubulin acetylation and mitigating neurotoxicity. This work highlighted the scaffold’s adaptability to diverse therapeutic targets through strategic functionalization.
Table 1: Notable Benzamide Derivatives and Their Therapeutic Targets
Structural Modifications and Pharmacophore Optimization
The benzamide scaffold’s synthetic flexibility allows for regioselective modifications at the ortho, meta, and para positions. Ortho-substituted derivatives, such as 2-ethoxybenzamides, often exhibit enhanced metabolic stability due to steric hindrance reducing cytochrome P450-mediated oxidation. Conversely, para-substituted analogs improve aqueous solubility through polar group incorporation, making them suitable for intravenous formulations. These structure-activity relationship (SAR) insights have driven the design of benzamide hybrids with improved pharmacokinetic profiles.
Properties
CAS No. |
663186-01-4 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-10-6-4-3-5-9(10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16) |
InChI Key |
AUKAKIFQXQMYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a crucial heterocyclic scaffold in this compound. Efficient preparation of this moiety is foundational.
A patented process describes the preparation of 1H-1,2,4-triazole sodium salt by reacting 1,2,4-triazole with sodium hydroxide in water, yielding a stable, analytically pure crystalline hydrate that can be dehydrated to the sodium salt. This method avoids aggressive reagents and simplifies purification, which is advantageous for subsequent coupling reactions.
Alternative synthetic routes for 1,2,4-triazoles involve condensation reactions of amidines, amidrazones, or hydrazones with appropriate nitrogen sources, often under reflux in solvents like DMF or ethanol. These methods provide the triazole ring with high yields and purity.
Introduction of the Ethylsulfanyl Group on the Benzamide Ring
The ethylsulfanyl substituent at the 2-position of the benzamide ring is typically introduced via nucleophilic substitution or thiolation reactions.
A general approach involves starting from 2-halobenzamide derivatives, which undergo substitution with ethylthiol or ethylsulfanyl reagents under basic conditions to install the ethylsulfanyl group.
For example, synthesis of related benzothioamide derivatives has been reported by reacting 4-bromobenzonitrile with sodium hydrogensulfide and magnesium chloride in DMF, followed by methylation to yield S-methyl benzothioamide intermediates. Similar strategies can be adapted for ethylsulfanyl substitution.
Coupling of the Benzamide and 1,2,4-Triazole Units
The final step involves coupling the 2-ethylsulfanylbenzamide intermediate with the 1,2,4-triazol-4-yl moiety.
This is typically achieved via amide bond formation between the benzoyl chloride or benzamide derivative and the 1,2,4-triazol-4-amine or its salt.
Reaction conditions often include refluxing in polar aprotic solvents such as DMF or ethanol, sometimes in the presence of coupling agents or bases to facilitate amide bond formation.
The process may involve suspensions or slurries of intermediates in ethanol, heated to 55-79°C, with controlled addition of acids or bases to optimize yield and purity.
Detailed Preparation Procedure (Illustrative)
Research Findings and Optimization
The use of water and sodium hydroxide in the preparation of the triazole sodium salt simplifies the process and increases yield by 26% compared to traditional methods using aggressive solvents.
Avoiding solvents like dimethylformamide and tetrahydrofuran in the coupling step reduces environmental impact and simplifies purification.
Maintaining reaction temperatures between 55-79°C during coupling ensures optimal conversion and crystallization of the product.
Purification by recrystallization from ethanol or ethyl acetate yields analytically pure 2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide suitable for further biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and selectivity. The benzamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Inferred formula based on structural analysis.
Electronic and Steric Effects
- Ethylsulfanyl vs. For example, iron complexes with alkoxy-substituted benzamides (e.g., Fe(Cn-tba)₃₂·H₂O) exhibit SCO behavior sensitive to alkoxy chain length (n = 8, 10, 12). Shorter chains (e.g., butyloxy in C4-tba) yield gradual SCO, while longer chains stabilize distinct spin states . The ethylsulfanyl group’s shorter chain and sulfur atom may reduce cooperativity in SCO transitions but improve thermal stability due to stronger C-S bonds .
Ethylsulfanyl vs. Chloro Substituents :
- Chloro groups are electron-withdrawing, which could reduce electron density at the benzamide core compared to the electron-donating ethylsulfanyl group. This difference may influence reactivity, solubility, or binding affinity in biological systems .
Biological Activity
2-Ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide structure linked to a triazole moiety, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Structure and Synthesis
The compound's structure can be described as follows:
- Benzamide moiety : Provides a framework for biological activity.
- 1,2,4-Triazole ring : Known for enhancing pharmacological properties.
- Ethylsulfanyl group : May contribute to the compound's lipophilicity and overall stability.
Synthesis methods typically involve multi-step processes including the formation of the triazole ring through cyclization reactions. Various synthetic routes have been reported that yield high purity and yield of the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell growth, such as tyrosinase, which is crucial for melanin production and is implicated in certain cancers .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce inflammatory markers in cellular models.
Case Studies
A notable study involved testing the compound against various cancer cell lines and comparing its efficacy with standard chemotherapeutic agents. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in cancer cells.
Another investigation focused on its antimicrobial properties where it was tested alongside conventional antibiotics. The results showed synergistic effects when combined with certain antibiotics, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
